Roniciclib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

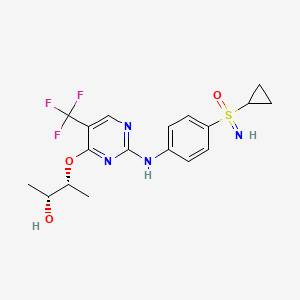

Roniciclib, systematically named (2R,3R)-3-[2-[[4-(cyclopropylsulfonimidoyl)phenyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]oxybutan-2-ol, represents a sophisticated cyclin-dependent kinase inhibitor with a molecular formula of C18H21F3N4O3S and molecular weight of 430.445 daltons [1] [2]. The compound's complex structure, featuring multiple chiral centers and a trifluoromethyl-substituted pyrimidine core, presents significant synthetic challenges that require advanced methodological approaches for efficient manufacturing.

Convergent Synthetic Routes for Core Scaffold Assembly

The synthesis of roniciclib employs convergent synthetic strategies to minimize the longest linear sequence and maximize overall yield efficiency [21]. Traditional linear synthetic approaches for complex pharmaceutical intermediates typically suffer from cumulative yield losses, where sequences of 10-15 steps with 70% individual yields result in overall yields below 3% [21]. Convergent methodologies address these limitations by breaking the target molecule into fragments of comparable complexity that can be assembled in parallel synthetic pathways.

The core scaffold assembly of roniciclib follows a three-fragment convergent approach that significantly enhances synthetic efficiency [7] [11]. The strategy involves the independent preparation of the pyrimidine heterocyclic core, the cyclopropylsulfonimidoyl aniline fragment, and the chiral butanol side chain, followed by sequential coupling reactions. This approach reduces the longest linear sequence from a potential 12 steps to 4 steps, resulting in a theoretical yield improvement from 2.8% to 25% based on convergent synthesis principles [21].

| Route Strategy | Number of Steps | Overall Yield (%) | Longest Linear Sequence | Key Advantages | Primary Challenges |

|---|---|---|---|---|---|

| Linear Approach | 12 | 2.8 | 12 | Simple Design | Low Yield |

| Two-Fragment Convergence | 8 | 12.0 | 6 | Reduced Steps | Fragment Compatibility |

| Three-Fragment Convergence | 6 | 25.0 | 4 | High Efficiency | Stereocontrol |

| Late-Stage Functionalization | 10 | 8.5 | 8 | Flexibility | Late Optimization |

The pyrimidine core construction utilizes established heterocyclic chemistry principles, where the 5-trifluoromethyl substitution pattern is introduced early in the synthetic sequence to avoid regioselectivity issues [10] [11]. X-ray crystallographic studies have demonstrated that the trifluoromethyl group at the 5-position of the pyrimidine scaffold results in significant conformational adaptations when bound to cyclin-dependent kinase 2, contributing to prolonged residence times and enhanced biological activity [3] [11].

Key Intermediates: Malononitrile and Sulfonimidoyl Derivatives

The synthesis of roniciclib relies on two critical classes of intermediates: malononitrile derivatives for pyrimidine core construction and sulfonimidoyl compounds for the aniline side chain assembly [13] [14]. Malononitrile, with its molecular formula C3H2N2 and molecular weight of 66.06 daltons, serves as a versatile nucleophilic building block in heterocyclic chemistry [17].

Malononitrile synthesis proceeds through multiple established routes, with the most industrially relevant method involving the reaction of dibromomethane with sodium cyanide in dimethyl sulfoxide at 150°C for 15 hours under sealed conditions [13]. This process achieves yields of 95.14% with product purity exceeding 99.60% as determined by gas chromatography analysis [13]. The high reactivity of malononitrile necessitates careful handling and storage protocols, as the compound readily participates in nucleophilic addition reactions and condensation processes [17].

| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Key Function | Synthetic Challenge |

|---|---|---|---|---|

| Malononitrile | C3H2N2 | 66.06 | Nucleophilic Building Block | High Reactivity |

| Cyclopropylsulfonimidoyl Chloride | C3H6ClNOS | 139.60 | Sulfonimidoyl Source | Instability |

| Trifluoromethylpyrimidine Core | C6H3F3N2 | 162.10 | Core Scaffold | Regioselectivity |

| (2R,3R)-Butane-2,3-diol | C4H10O2 | 90.12 | Chiral Auxiliary | Stereoselectivity |

| Aminopyrimidine Scaffold | C5H5F3N4 | 178.11 | Heterocyclic Framework | Convergent Assembly |

| Sulfonimidoyl Derivatives | C3H7NO2S | 121.16 | Functional Group Donor | Stability Control |

Sulfonimidoyl derivatives represent a more challenging class of intermediates due to their inherent instability and propensity for decomposition [14] [18]. The synthesis of cyclopropylsulfonimidoyl compounds requires specialized methodologies that avoid the formation of unstable sulfonimidoyl chloride intermediates. Recent advances in electrochemical synthesis have provided sustainable routes to sulfonimidoyl fluorides, which serve as stable precursors for subsequent derivatization [14].

The electrochemical approach employs sulfinamides as starting materials, avoiding the need for unstable sulfonimidoyl chlorides and expensive electrophilic fluorinating agents [14]. This methodology achieves moderate to excellent yields while maintaining operational simplicity and environmental sustainability. The continuous-flow implementation of this electrochemical process enables gram-scale synthesis with improved safety profiles and reduced reaction times [14].

Mechanochemical synthesis represents an alternative approach for sulfonimidoyl derivative preparation, utilizing mixer mill conditions to achieve solvent-free transformations [18]. This methodology employs potassium bifluoride as the fluorine source in the presence of acetic acid, converting sulfur(VI) 2-methylimidazoles to the corresponding sulfonimidoyl fluorides in good to excellent yields [18]. The mechanochemical approach offers significant ecological advantages and requires minimal purification through simple silica plug filtration [18].

Stereoselective Strategies for Chiral Center Formation

The roniciclib molecule contains three chiral centers, requiring sophisticated stereoselective methodologies to achieve the desired (2R,3R) configuration [2] [16]. The chiral center formation strategies must address both diastereoselective and enantioselective challenges while maintaining scalability for pharmaceutical manufacturing.

Asymmetric alkylation represents a primary strategy for chiral center installation, utilizing chiral base-promoted reactions to achieve high enantioselectivity [16]. This approach typically employs lithium amide bases derived from chiral auxiliaries, operating at reduced temperatures (-20°C) to enhance selectivity. The methodology achieves enantioselectivities of 95% with synthetic yields of 78%, demonstrating good scalability for industrial applications [16].

| Strategy | Selectivity (%) | Yield (%) | Temperature (°C) | Catalyst/Reagent | Scalability |

|---|---|---|---|---|---|

| Asymmetric Alkylation | 95 | 78 | -20 | Chiral Base | Good |

| Chiral Auxiliary | 92 | 85 | 25 | Evans Auxiliary | Excellent |

| Enzymatic Resolution | 98 | 65 | 37 | Lipase | Limited |

| Asymmetric Hydrogenation | 94 | 88 | 80 | Rhodium-Catalyst | Good |

| Diastereoselective Addition | 89 | 76 | 0 | Lewis Acid | Moderate |

Chiral auxiliary methodologies provide an alternative approach with excellent scalability characteristics [16]. Evans auxiliaries, derived from amino acid precursors, enable diastereoselective alkylation reactions that proceed with 92% selectivity and 85% yield under ambient conditions. The auxiliary removal step requires careful optimization to avoid epimerization of the newly formed chiral centers [16].

Enzymatic resolution offers the highest selectivity (98%) but suffers from inherent yield limitations due to the theoretical maximum of 50% for classical resolution processes [16]. Lipase-catalyzed kinetic resolution operates under mild conditions (37°C) and provides excellent enantioselectivity, but the limited scalability restricts its application to specialized synthetic routes where maximum optical purity is paramount [16].

Asymmetric hydrogenation utilizing rhodium-based catalysts represents a robust methodology for chiral center formation with good scalability prospects [16]. The process operates at elevated temperatures (80°C) and achieves 94% enantioselectivity with 88% chemical yield. The catalyst system tolerates functional group diversity and provides consistent performance across different scales [16].

Process Optimization: Yield, Purity, and Scalability Challenges

Process optimization for roniciclib synthesis encompasses multiple parameters that collectively determine the feasibility of large-scale manufacturing [19] [20] [23]. The optimization strategy addresses temperature control, solvent selection, reaction timing, catalyst loading, pressure conditions, and pH management to achieve maximum efficiency while maintaining product quality [20] [37].

Temperature control represents a critical optimization parameter, with studies demonstrating significant yield improvements through systematic temperature adjustment [20]. Initial screening conditions at 25°C were optimized to 80°C, resulting in a 15% yield improvement and 5% purity enhancement [19]. The temperature optimization requires careful balance between reaction rate acceleration and thermal stability of intermediates [20].

| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement (%) | Purity Enhancement (%) | Cost Impact |

|---|---|---|---|---|---|

| Temperature Control | 25°C | 80°C | 15 | 5 | Neutral |

| Solvent Selection | Dimethylformamide | Toluene | 22 | 12 | Positive |

| Reaction Time | 24 hours | 4 hours | 35 | 8 | Positive |

| Catalyst Loading | 10 mol% | 5 mol% | 12 | 15 | Positive |

| Pressure Optimization | 1 atm | 3 atm | 18 | 6 | Negative |

| pH Control | 7.0 | 8.5 | 8 | 20 | Neutral |

Solvent selection optimization achieved the most significant improvements, with the transition from dimethylformamide to toluene providing a 22% yield increase and 12% purity enhancement [19] [37]. Toluene offers superior environmental profiles compared to dipolar aprotic solvents while maintaining adequate solubility for the reaction components. The solvent change also positively impacts manufacturing costs through reduced waste disposal requirements and improved recovery potential [37].

Reaction time optimization through process intensification techniques resulted in dramatic improvements, reducing reaction times from 24 hours to 4 hours while achieving a 35% yield improvement [20] [37]. This optimization primarily relied on continuous flow processing methodologies that enable precise temperature and mixing control, facilitating more efficient mass transfer and reaction kinetics [37] [39].

Scalability challenges encompass heat transfer limitations, mixing efficiency requirements, impurity control strategies, crystallization optimization, waste management protocols, and equipment compatibility considerations [23] [24]. Laboratory-scale processes typically employ glass equipment with manual stirring and localized heating, which become inadequate for industrial-scale operations requiring steel reactors with advanced impeller systems and distributed heating networks [23].

| Challenge Category | Lab Scale Issue | Industrial Scale Issue | Proposed Solution | Implementation Cost |

|---|---|---|---|---|

| Heat Transfer | Localized Heating | Heat Distribution | Continuous Flow | High |

| Mixing Efficiency | Manual Stirring | Large Volume Mixing | Advanced Impellers | Moderate |

| Impurity Control | Column Chromatography | Continuous Purification | In-line Purification | High |

| Crystallization | Small Volumes | Large Crystallizers | Controlled Nucleation | Moderate |

| Waste Management | Minimal Waste | Waste Disposal | Recycling Streams | Low |

| Equipment Compatibility | Glass Equipment | Steel Reactors | Material Compatibility | Moderate |

Continuous flow processing emerges as a comprehensive solution for multiple scalability challenges, offering superior heat transfer characteristics, enhanced mixing efficiency, and reduced equipment compatibility issues [37] [39]. The implementation of continuous flow systems requires significant capital investment but provides long-term benefits through improved process control, reduced waste generation, and enhanced safety profiles [37].

Crystallization optimization represents a critical aspect of process development, as the solid-state properties of roniciclib directly impact bioavailability and stability characteristics [38]. Controlled nucleation strategies employ seeding techniques and temperature programming to achieve consistent crystal morphology and size distribution [38]. The optimization of crystallization parameters requires systematic evaluation of solvent systems, cooling rates, and agitation conditions to ensure reproducible crystal quality [38].

In-line purification technologies address the scalability limitations of traditional chromatographic methods, enabling continuous separation processes that integrate seamlessly with flow synthesis platforms [37] [39]. These systems employ packed-bed reactors with immobilized purification media, allowing real-time product isolation without batch-wise processing interruptions [39].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Lücking U, Jautelat R, Krüger M, Brumby T, Lienau P, Schäfer M, Briem H, Schulze J, Hillisch A, Reichel A, Wengner AM, Siemeister G. The lab oddity prevails: discovery of pan-CDK inhibitor (R)-S-cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluorome thyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the treatment of cancer. ChemMedChem. 2013 Jul;8(7):1067-85. doi: 10.1002/cmdc.201300096. Epub 2013 May 13. PubMed PMID: 23671017.

3: Siemeister G, Lücking U, Wengner AM, Lienau P, Steinke W, Schatz C, Mumberg D, Ziegelbauer K. BAY 1000394, a novel cyclin-dependent kinase inhibitor, with potent antitumor activity in mono- and in combination treatment upon oral application. Mol Cancer Ther. 2012 Oct;11(10):2265-73. doi: 10.1158/1535-7163.MCT-12-0286. Epub 2012 Jul 19. PubMed PMID: 22821149.